![molecular formula C18H26N4O3S B3008078 1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-93-4](/img/structure/B3008078.png)
1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines . The introduction of thiol group may be considered to be less known direction of chemical modification . It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple rings and functional groups. The presence of sulfur in the molecule can influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific structure and functional groups present . Some common reactions include cyclization processes and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure, including the presence of sulfur and other functional groups .Wissenschaftliche Forschungsanwendungen
Cancer Research
Pyrimidine derivatives, such as the one mentioned, often exhibit antitumor activities . They can be designed to target specific cellular pathways involved in cancer progression. For instance, similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a promising target for cancer therapy .
Neuroscience
Compounds with morpholine and thioether groups have been studied for their neuroprotective properties. They could potentially be used to investigate neurotoxicity and the role of enzymes like acetylcholinesterase (AchE) in the nervous system, which is crucial for nerve pulse transmission .
Antioxidant Research
The pyrimidine core structure is associated with antioxidant properties . Research on similar molecules has linked them to the reduction of oxidative stress markers like malondialdehyde (MDA), making them valuable in studying oxidative damage and its prevention .
Antimicrobial Studies
Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties . This compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents .
Pharmacology
Due to their diverse biological activities, compounds like the one can be used in pharmacological studies to develop new drugs with anti-inflammatory, antidepressant, and anticonvulsant effects .
Aquatic Toxicology
Research on pyrazoline derivatives, which share some structural similarities with pyrimidine compounds, has been conducted to assess their impact on aquatic life, such as fish alevins. This compound could be used to study behavioral changes and survival rates in aquatic organisms exposed to various chemicals .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant inhibition of cell growth . This inhibition likely occurs through the compound’s interaction with the active site of CDK2, preventing its normal function and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially have potent anti-cancer effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-4-5-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)26-11-8-22-6-9-25-10-7-22/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWKWXMVBFBOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCN3CCOCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
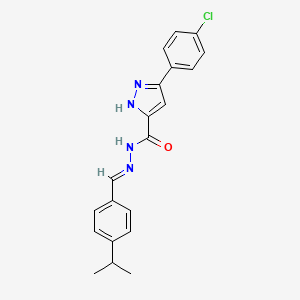

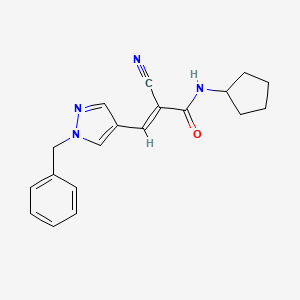

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)
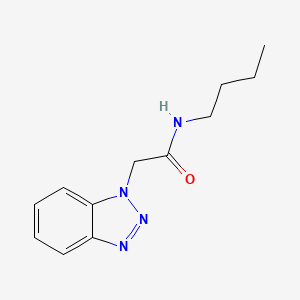
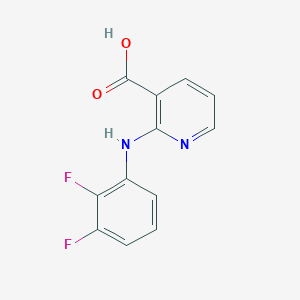
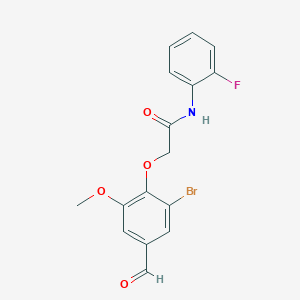
![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)
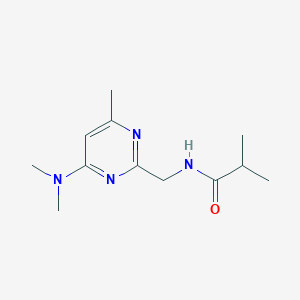
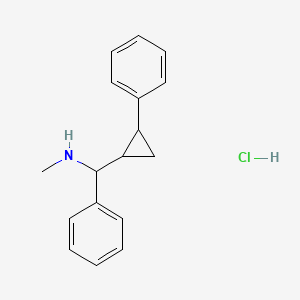
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)